(Z)-2-pentenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBQIKDCADOSF-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314963 | |
| Record name | (2Z)-2-Pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16666-42-5, 626-98-2 | |
| Record name | (2Z)-2-Pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16666-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016666425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PENTENOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2-Pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Z 2 Pentenoic Acid and Its Stereoisomers
Stereoselective Synthesis Approaches for Alkenoic Acids
Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. For alkenoic acids like (Z)-2-pentenoic acid, this involves controlling the geometry of the double bond (Z vs. E) and, in the case of substituted derivatives, the chirality of stereocenters.
Enantioselective Routes to Substituted Pentenoic Acids
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess. While this compound itself is not chiral, substituted versions can be. Methodologies for the enantioselective preparation of these derivatives often serve as a foundation for broader stereoselective techniques.
One notable approach is the use of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. For instance, an enantioselective synthesis of 3-substituted-4-pentenoic acids has been achieved through a diastereoselective aza-Claisen rearrangement. acs.org This method utilizes chiral auxiliaries to induce asymmetry, leading to the formation of a specific enantiomer.
Another strategy involves catalytic asymmetric bromolactonization. In this process, an achiral alkenoic acid can be converted into an optically active bromolactone in the presence of a chiral catalyst. acs.org This intermediate can then be further manipulated to yield a variety of enantiomerically enriched substituted pentenoic acid derivatives.
Here is a summary of enantioselective approaches:
| Method | Key Feature | Application |
| Diastereoselective aza-Claisen rearrangement | Utilizes chiral auxiliaries to induce asymmetry | Synthesis of 3-substituted-4-pentenoic acids acs.org |
| Catalytic asymmetric bromolactonization | Employs a chiral catalyst to create an optically active intermediate | Formation of various enantiomerically enriched substituted pentenoic acid derivatives acs.org |
Diastereoselective Control in the Formation of Carbon-Carbon Double Bonds
Diastereoselective reactions are crucial for establishing the correct geometry of the double bond in molecules with multiple stereocenters. The Wittig reaction is a classic and widely used method for synthesizing alkenes with high Z-selectivity. nih.gov This reaction involves the coupling of a phosphorus ylide with a carbonyl compound. While highly effective, traditional Wittig conditions can have limitations, especially for more complex molecules.
Recent advancements have focused on developing alternative strategies. For example, a general methodology for the Z-selective synthesis of functionalized chiral alkenes has been reported, which utilizes alkene-derived phosphines. nih.gov This approach offers new retrosynthetic disconnections for the formation of disubstituted alkenes with high control over the double bond geometry.
Cross-metathesis is another powerful tool for alkene synthesis. While historically challenging for the stereoselective generation of acyclic trisubstituted alkenes, recent developments have enabled the synthesis of both E- and Z-isomers with high stereoisomeric purity. nih.gov These methods often involve the use of specific molybdenum or ruthenium catalysts.
A manganese-promoted sequential process has also been described for the synthesis of (Z)-α-halo-α,β-unsaturated esters and amides with complete Z-stereoselectivity. nih.gov This method provides a direct route to functionalized alkenoic acid derivatives with the desired geometry.
The following table outlines key diastereoselective methods:
| Method | Key Feature | Outcome |
| Wittig Reaction | Coupling of a phosphorus ylide and a carbonyl | High Z-selectivity in alkene formation nih.gov |
| Alkene-Derived Phosphines | Alternative to traditional Wittig reagents | Z-selective synthesis of functionalized chiral alkenes nih.gov |
| Cross-Metathesis | Catalytic reaction between two alkenes | Access to both E- and Z-trisubstituted alkenes nih.gov |
| Manganese-Promoted Sequential Process | Reaction of aldehydes with trihaloesters or amides | Complete Z-stereoselectivity for α-halo-α,β-unsaturated esters and amides nih.gov |
Directed Isomerization Strategies for (Z)-Configuration Control
Given the thermodynamic preference for the (E)-isomer, strategies to isomerize the more stable trans-double bond to the cis-configuration are of significant interest. Photoisomerization is a common technique used to induce E/Z isomerization of alkenes. researchgate.netqs-gen.com This process involves the absorption of light, which promotes the molecule to an excited state where rotation around the double bond is possible.
Catalytic methods for isomerization have also been developed. For instance, the isomerization of 1-alkenes to Z-2-alkenes is a promising approach. researchgate.net Additionally, processes for the isomerization of 2-pentenoic acid to 3- and/or 4-pentenoic acids have been reported, which can be a starting point for further synthetic manipulations to achieve the desired this compound. google.com
Factors such as the presence of catalysts like cycloalkanones or carboxylate salts can influence the (Z)/(E) isomerization of 2-pentenoic acid and its analogs. These catalysts can facilitate the conversion of the cis-isomer to the trans-isomer or vice versa, depending on the reaction conditions.
Chemoenzymatic and Biocatalytic Synthesis
The use of enzymes and whole-cell systems in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.govmdpi.com These biocatalytic approaches are increasingly being applied to the synthesis of alkenoic acids and their derivatives.
Enzyme-Catalyzed Transformations for Alkenoic Acid Derivatization
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. nih.govunipd.it In the context of alkenoic acids, lipases can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. mdpi.com This approach has been applied to the synthesis of various chiral building blocks.
Haloperoxidases are another class of enzymes that have found application in the derivatization of alkenoic acids. For example, the vanadium-dependent chloroperoxidase from Curvularia inaequalis can catalyze the bromolactonization of 4-pentenoic acid. nih.govcore.ac.uk This chemoenzymatic reaction proceeds under mild conditions and provides a route to functionalized lactones that can be further converted to other derivatives.
The following table summarizes enzyme-catalyzed transformations:
| Enzyme | Reaction | Application |
| Lipases | Enantioselective acylation | Kinetic resolution of racemic alcohols and amines nih.govunipd.it |
| Haloperoxidases | Bromolactonization | Synthesis of functionalized lactones from unsaturated carboxylic acids nih.govcore.ac.uk |
Whole-Cell Biocatalysis in Stereoselective Organic Reactions
Whole-cell biocatalysis utilizes intact microbial cells as catalysts, which offers the advantage of containing all the necessary enzymes and cofactors for a given transformation. chemrxiv.org This approach has been successfully employed for a variety of stereoselective reactions, including the reduction of carbon-carbon double bonds and the amination of C-H bonds. nih.govtudelft.nl
For instance, whole-cell systems have been used for the stereoselective hydroxylation of steroids, demonstrating the ability of these biocatalysts to perform highly specific transformations on complex molecules. nih.gov While direct synthesis of this compound using whole-cell biocatalysis is not yet widely reported, the principles of stereoselective bioreductions and other transformations are applicable to the development of such processes. The use of "wild-type" microorganisms can be optimized by manipulating culture conditions and the biotransformation medium to improve conversion and control stereoselectivity without genetic modification. mdpi.com
Biocatalytic Strategies for Enhanced Stereocontrol
The pursuit of high stereochemical purity in the synthesis of this compound has led to the exploration of biocatalytic methods. These strategies leverage the inherent chirality and high selectivity of enzymes to control the formation or resolution of specific stereoisomers. Enzymes such as lipases, nitrile hydratases, and amidases are instrumental in these processes, offering green and efficient alternatives to traditional chemical synthesis. rsc.orggoogle.com
One prominent biocatalytic approach is the kinetic resolution of a racemic mixture of 2-pentenoic acid esters. In this method, a lipase (B570770) is used to selectively catalyze the hydrolysis of one enantiomer, leaving the other enantiomer enriched. For instance, lipases can exhibit a preference for the (E)-isomer, allowing for the separation and isolation of the desired (Z)-isomer from the unreacted substrate pool. mdpi.com The efficiency of such resolutions is often high, providing access to stereochemically pure compounds that are otherwise difficult to separate. mdpi.com
Another strategy involves the enzymatic hydrolysis of nitrile precursors. Certain bacterial strains possess nitrile hydratase and amidase enzyme systems that can convert nitriles to their corresponding carboxylic acids in aqueous solutions. google.com The synthesis can be designed to start with a mixture of (E/Z)-2-pentenenitrile. An enzyme system with high stereoselectivity could preferentially hydrolyze the (Z)-nitrile to this compound, or alternatively, hydrolyze the unwanted (E)-isomer, allowing for the separation of the desired (Z)-nitrile for subsequent chemical hydrolysis. This approach is advantageous due to its mild reaction conditions and reduced environmental impact. google.com
The table below illustrates representative data from a hypothetical biocatalytic resolution process, highlighting the effectiveness of enzymatic strategies in achieving stereocontrol.
| Enzyme System | Substrate | Reaction Type | Conversion (%) | Product | Enantiomeric Excess of Product (%) |
|---|---|---|---|---|---|
| Lipase from Candida antarctica | Racemic ethyl 2-pentenoate | Hydrolysis | 50 | (E)-2-pentenoic acid | >98 |
| Nitrile Hydratase/Amidase from Rhodococcus sp. | (E/Z)-2-pentenenitrile | Selective Hydrolysis | 45 | This compound | >95 |
Novel Chemical Synthesis Pathways for Unsaturated Carboxylic Acids
Recent advancements in organic synthesis have produced novel pathways for the construction of unsaturated carboxylic acids, including scaffolds like 2-pentenoic acid. These methods focus on improving efficiency, selectivity, and sustainability compared to traditional routes.
A significant development in the synthesis of α,β-unsaturated carboxylic acids involves a two-step process of condensation followed by oxidation, which can be adapted for aqueous environments. This strategy often begins with the self-condensation of an aldehyde, such as propanal, to form an α,β-unsaturated aldehyde intermediate (e.g., 2-methyl-2-pentenal). researchgate.net This intermediate is then oxidized to the corresponding carboxylic acid. researchgate.net
The oxidation step can be performed using various oxidizing agents in aqueous or mixed aqueous-organic media. google.com Transition metal oxides or hydroxides, with catalysts based on copper, silver, or manganese, have been shown to be effective. google.com The use of an alcohol-water solvent system can enhance reaction rates. google.com For instance, the oxidation of an unsaturated aldehyde with an agent like sodium chlorite (B76162) (NaClO2) or a peroxide in the presence of a catalyst provides a direct route to the unsaturated acid. researchgate.netgoogle.com While these methods have been optimized for (E)-isomers, ongoing research aims to control the stereoselectivity to favor (Z)-isomers through catalyst and reaction condition modifications. researchgate.net Hydrothermal oxidation represents another aqueous-based method, although it can lead to cleavage at the double bond under harsh conditions. nih.gov
The following table summarizes various oxidizing systems used for converting unsaturated aldehydes to their corresponding carboxylic acids.
| Oxidizing Agent | Catalyst/Medium | Key Features | Yield (%) |
|---|---|---|---|
| Sodium Chlorite (NaClO2) | Acetonitrile/Water | Efficient and cost-effective. researchgate.net | ~85 |
| Benzoyl Peroxide | Copper (II) Oxide / Ethanol-Water | Effective for various unsaturated aldehydes. google.com | ~95 |
| Hydrogen Peroxide | Cerium Oxide / Mechanocatalysis | Solvent-free, mechanochemical approach. google.com | ~60 |
| Air/Oxygen | Transition Metal Oxides | Environmentally friendly oxidant. google.com | Variable |
Transition metal catalysis provides powerful and versatile methods for synthesizing α,β-unsaturated carboxylic acids. researchgate.net These reactions often involve the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. Catalysts based on palladium, copper, nickel, and rhodium are frequently employed. researchgate.netrsc.org
One of the most direct methods is the carboxylation of unsaturated compounds, such as alkynes, with carbon dioxide (CO2). researchgate.net For example, an iron-catalyzed reaction involving the hydromagnesiation of an alkyne followed by the insertion of CO2 can produce vinyl carboxylic acids in good to excellent yields. researchgate.net Similarly, palladium-catalyzed hydrocarboxylation of alkynes using formic acid is another effective route.
Another powerful technique is the carbonylation of vinylmercuric halides. This single-step synthesis involves reacting the vinylmercuric halide with carbon monoxide in a water-containing polar organic solvent, often in the presence of a noble metal catalyst, to yield the α,β-unsaturated carboxylic acid in high yields. google.com
Decarboxylative coupling reactions have also emerged as a significant strategy, where an alkynyl carboxylic acid is used as an alkyne source. rsc.org This approach, catalyzed by metals like palladium, copper, or silver, allows for the formation of various C-C bonds. rsc.org Furthermore, modern methods are exploring the direct functionalization of C-H bonds, where a directing group on a substrate guides a metal catalyst to a specific site for subsequent alkenylation or carboxylation. mdpi.comnih.gov
The table below highlights several metal-catalyzed reactions for the synthesis of unsaturated carboxylic acids.
| Reaction Type | Catalyst | Substrates | Key Advantage |
|---|---|---|---|
| Carboxylation | Iron or Nickel Complexes | Alkynes, CO2researchgate.net | Atom-economical, uses renewable C1 source. researchgate.net |
| Carbonylation | Palladium or Rhodium | Vinylmercuric halides, CO google.com | High yields (>90%) in a single step. google.com |
| Decarboxylative Coupling | Copper or Silver | Alkynyl carboxylic acids, Aryl halides rsc.org | Versatile C-C bond formation. rsc.org |
| α,β-Dehydrogenation | Palladium | Saturated esters/nitriles organic-chemistry.org | Direct introduction of unsaturation. organic-chemistry.org |
Olefination reactions are fundamental to the synthesis of alkenes, and advanced techniques have been developed to provide high stereoselectivity for producing alkenoic acids like this compound. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methodologies in this area. lumenlearning.comwikipedia.org
The traditional Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a classic method for forming C=C bonds. lumenlearning.comlibretexts.org A key feature of this reaction is that when non-stabilized ylides (where the R group attached to the carbanion is an alkyl group) are used, the reaction predominantly yields the (Z)-alkene. wikipedia.orgorganic-chemistry.org This selectivity arises from the kinetic control of the reaction, where the formation of an erythro betaine (B1666868) intermediate leads to the Z-isomer. wikipedia.org
Conversely, the standard Horner-Wadsworth-Emmons (HWE) reaction, which uses stabilized phosphonate (B1237965) carbanions, typically favors the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgnrochemistry.com However, significant modifications have been developed to reverse this selectivity. The Still-Gennari modification of the HWE reaction is a powerful technique for synthesizing (Z)-alkenes with excellent stereoselectivity. wikipedia.orgnrochemistry.com This method employs phosphonates with electron-withdrawing groups (such as trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF). wikipedia.orgnih.gov The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product. wikipedia.orgnrochemistry.com
More recent innovations include decarboxylative alkenylation, which transforms abundant carboxylic acids into valuable olefins using inexpensive nickel or iron catalysts, streamlining synthetic routes significantly. drugdiscoverytrends.com
The following table compares the key features of the Wittig and HWE reactions for the synthesis of (Z)-alkenoic acids.
| Olefination Method | Reagent Type | Typical Selectivity | Conditions for (Z)-Selectivity |
|---|---|---|---|
| Wittig Reaction | Non-stabilized phosphonium ylide organic-chemistry.org | (Z)-alkene organic-chemistry.org | Use of salt-free conditions; reaction in solvents like THF. wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate carbanion wikipedia.org | (E)-alkene wikipedia.org | Still-Gennari modification: electron-withdrawing groups on phosphonate (e.g., -CF3CH2O) and specific base/solvent systems (KHMDS, 18-crown-6, THF). wikipedia.orgnrochemistry.com |
Sophisticated Spectroscopic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the definitive identification and structural analysis of (Z)-2-pentenoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H-NMR) Applications for Structural Elucidation
Proton NMR (¹H-NMR) is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment, number, and connectivity of hydrogen atoms. The cis ('Z') configuration of the double bond significantly influences the chemical shifts and coupling constants of the vinylic protons. The proton at the C3 position is coupled to both the C2 proton and the protons of the C4 ethyl group, resulting in a complex splitting pattern. The characteristic coupling constant (J-value) between the two vinylic protons (H-2 and H-3) is typically smaller for a cis-alkene compared to its trans-isomer, which is a key diagnostic feature for confirming the 'Z' stereochemistry.
Predicted ¹H-NMR spectral data in D₂O highlights the expected chemical shifts for the distinct protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 (Vinyl) | 5.79 | Doublet of Triplets |
| H-3 (Vinyl) | 6.25 | Doublet of Triplets |
| H-4 (Methylene) | 2.20 | Quintet |
| H-5 (Methyl) | 1.06 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Unsaturated Systems
Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the five-carbon backbone. The chemical shifts of the sp²-hybridized carbons (C2 and C3) are particularly informative for characterizing the unsaturated system. The carbonyl carbon (C1) of the carboxylic acid group appears significantly downfield, typically above 170 ppm. nih.gov
The predicted ¹³C-NMR data provides expected peak locations for structural verification. hmdb.ca
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Carbonyl) | 173.8 |
| C2 (Vinyl) | 122.1 |
| C3 (Vinyl) | 148.5 |
| C4 (Methylene) | 21.3 |
| C5 (Methyl) | 13.0 |
Two-Dimensional NMR Techniques for Connectivity and Configuration Assignment
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of complex structures. Techniques such as COSY (Correlation Spectroscopy) can establish ¹H-¹H spin-spin coupling correlations, confirming the connectivity between adjacent protons, for instance, between H-2/H-3, H-3/H-4, and H-4/H-5.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for definitive assignment of each proton to its corresponding carbon atom. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry of the double bond. For this compound, a cross-peak between the vinylic protons H-2 and H-3 would be expected, confirming their spatial proximity on the same side of the double bond.
Mass Spectrometry (MS) Applications in Complex Mixture Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. When coupled with chromatographic separation methods, it offers exceptional sensitivity and selectivity for analyzing this compound in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like 2-pentenoic acid. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. acs.org Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint". nist.gov
The differentiation of pentenoic acid isomers can be achieved using GC-MS, as the fragmentation patterns and retention times may differ. researchgate.net The mass spectrum of 2-pentenoic acid shows characteristic fragment ions that are used for its identification. nist.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 100 | ~35 | [M]⁺ (Molecular Ion) |
| 85 | ~60 | [M-CH₃]⁺ |
| 73 | ~55 | [M-C₂H₅]⁺ or [C₃H₅O₂]⁺ |
| 55 | ~100 | [C₄H₇]⁺ |
| 45 | ~45 | [COOH]⁺ |
Data derived from the NIST Mass Spectrum for 2-pentenoic acid (isomer not specified). nist.gov
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) for Polar Analytes
For the analysis of polar, non-volatile short-chain fatty acids (SCFAs) like this compound in aqueous biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the preferred method. Direct analysis is challenging due to the high polarity, low molecular weight, and poor retention of SCFAs on standard reversed-phase LC columns. mdpi.com
To overcome these issues, chemical derivatization is commonly employed. mdpi.comnih.gov A derivatizing agent is used to attach a less polar, easily ionizable group to the carboxylic acid moiety of this compound. sciex.com This increases its retention on the LC column and significantly enhances its ionization efficiency in the ESI source, leading to improved sensitivity and accuracy. mdpi.comsciex.com A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid to form a derivative that can be readily analyzed in positive or negative ESI mode. shimadzu.comunimi.it
In tandem mass spectrometry (MS/MS), a specific precursor ion of the derivatized analyte is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even in highly complex samples like plasma or fecal extracts. nih.govsciex.com
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule.
The FT-IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, which for this compound, like other carboxylic acids, typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a result of strong hydrogen bonding, as carboxylic acids tend to form dimers in the condensed phase. libretexts.orgorgchemboulder.com
The carbonyl (C=O) stretching vibration is another key diagnostic peak. For α,β-unsaturated carboxylic acids such as this compound, this band is typically observed in the range of 1710-1685 cm⁻¹. udel.edulibretexts.org The conjugation of the double bond with the carbonyl group lowers the frequency compared to saturated carboxylic acids. libretexts.org
The C=C double bond stretch for alkenes generally appears around 1680-1640 cm⁻¹. vscht.cz The C-O stretching vibration of the carboxylic acid group is found in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, C-H stretching vibrations are observed just below 3000 cm⁻¹ for the alkyl part of the molecule and slightly above 3000 cm⁻¹ for the vinylic C-H bond. vscht.cz
Table 2: Key FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid (dimer) |
| ~3080 | C-H Stretch | Alkene (=C-H) |
| 2990-2850 | C-H Stretch | Alkane (-C-H) |
| 1710-1685 (strong) | C=O Stretch | α,β-unsaturated Carboxylic Acid |
| 1680-1640 | C=C Stretch | Alkene |
| 1320-1210 | C-O Stretch | Carboxylic Acid |
Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman spectra, the C=O and C=C stretching vibrations are usually strong and well-defined. For carboxylic acids, the carbonyl stretching band appears around 1665 cm⁻¹. researchgate.net
In Raman spectra of organic acids, the C-C stretching modes and C-H bending modes are also readily observed. researchgate.netresearchgate.net The symmetric C-C stretching vibration can provide information about the carbon skeleton of the molecule. researchgate.net The study of carboxylic acids in different solvents by Raman spectroscopy can also reveal information about molecular association and dissociation. ias.ac.inrsc.org For α,β-unsaturated acids, the C=C stretching frequency is a prominent feature, and its position can be influenced by the cis/trans (Z/E) configuration of the double bond.
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2960 | C-H Stretch | Alkane |
| ~1665 (strong) | C=O Stretch | Carboxylic Acid |
| ~1640 (strong) | C=C Stretch | Alkene |
| ~1400 | C-H Bend | Alkane |
| ~1200 | C-O Stretch | Carboxylic Acid |
| ~895 | C-C Stretch | Alkane |
Mechanistic Investigations of Reactivity and Transformations
Stereoselective Transformations and Mechanistic Insights
The geometry of the double bond in (Z)-2-pentenoic acid plays a critical role in directing the stereochemical outcome of reactions.
Stereospecific Addition and Elimination Reactions on the Double Bond
A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. durgapurgovtcollege.ac.inmasterorganicchemistry.com In the case of this compound, addition and elimination reactions on the carbon-carbon double bond are highly influenced by the cis configuration.
Addition Reactions: The addition of halogens, such as bromine (Br₂), to alkenes typically proceeds through an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. For a (Z)-alkene like this compound, this results in the formation of a specific pair of enantiomers (the threo pair). Conversely, a syn-addition would yield a different diastereomer (the erythro pair). The reaction of bromine and water with the methyl ester of 4-methyl-2-pentenoic acid, a related α,β-unsaturated ester, demonstrates how the initial geometry of the alkene is crucial for obtaining the desired stereoisomer of the resulting bromo-hydroxy product. uzh.ch
Elimination Reactions: The stereochemistry of elimination reactions, such as the E2 mechanism, is governed by the anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.com This means the hydrogen and leaving group must be 180° apart for the reaction to occur. The formation of a (Z)-alkene via an E2 reaction requires the precursor molecule to adopt a specific conformation that places the relevant substituents in a syn-periplanar or eclipsed arrangement in the transition state, which is generally less favored than the anti-staggered conformation that leads to an (E)-alkene. However, if the molecule is constrained, as in some cyclic systems or sterically hindered molecules, the (Z)-product can be formed specifically. For instance, the synthesis of (Z)-2-bromo-2-pentene has been achieved stereoselectively from a derivative of trans-2-methyl-2-pentenoic acid. tandfonline.com
Isomerization Mechanisms and Factors Influencing (Z)/(E) Selectivity
The isomerization of this compound to its more thermodynamically stable (E) isomer is a significant transformation. wikipedia.org This process can be influenced by various catalytic and physical factors.
Catalytic Isomerization:
Acid/Base Catalysis: Both acids and bases can catalyze the isomerization of α,β-unsaturated carboxylic acids. Simple carboxylate salts have been shown to be effective catalysts for the isomerization of related β,γ-unsaturated thioesters to their α,β-unsaturated counterparts, with reaction rates comparable to strong organic bases but with fewer side reactions. nih.gov A process has been developed for the isomerization of 2-pentenoic acid to 3- and 4-pentenoic acids by contacting it with a solid acid, basic, or amphoteric catalyst in the vapor phase. google.com
Carbonyl Catalysis: Aldehydes and ketones, particularly cyclic ketones like cyclohexanone, can serve as catalysts for the cis-trans isomerization of α,β-unsaturated carboxylic acids at temperatures ranging from 50 to 250°C. google.com
Iodine Catalysis: Iodine is a classic reagent used to catalyze the isomerization of (Z)-alkenes to their (E)-isomers, often driven by photochemical or thermal energy.
Factors Influencing Selectivity: The stereoselectivity of reactions producing 2-pentenoic acid often determines the initial (Z)/(E) ratio. For example, in polyketide synthesis, dehydratase (DH) domains within polyketide synthases are responsible for forming double bonds. The inherent stereospecificity of these enzymes dictates whether a (Z) or (E) olefin is produced from a β-hydroxy thioester precursor. rsc.orgnih.gov In synthetic organic chemistry, the choice of reagents and reaction conditions is paramount. For instance, the Knoevenagel-Doebner reaction between an aldehyde and malonic acid can be tuned with specific catalysts, like β-alanine and DBU, to yield (E)-α,β-unsaturated carboxylic acids with high stereoselectivity. researchgate.net
| Factor/Catalyst | Mechanism/Effect | Outcome | Reference |
|---|---|---|---|
| Cycloalkanones | Catalyzes cis-trans isomerization at elevated temperatures. | Converts cis-α,β-unsaturated acid to the trans isomer. | google.com |
| Carboxylate Salts | Acts as a base catalyst for isomerization of unsaturated thioesters. | Isomerization of β,γ- to α,β-unsaturated systems. | nih.gov |
| Solid Acid/Base Catalysts | Vapor-phase contact catalysis. | Isomerization of 2-pentenoic acid to 3- and 4-pentenoic acids. | google.com |
| Enzyme (Dehydratase Domain) | Stereospecific dehydration of a β-hydroxy thioester intermediate. | Forms either (Z) or (E) double bond depending on the enzyme. | rsc.orgnih.gov |
Catalytic Transformations of this compound and Its Derivatives
Catalysis provides powerful tools for the selective functionalization of this compound.
Organometallic Catalysis in Carbon-Carbon Bond Formation and Functionalization
Palladium and copper catalysts are particularly prominent in the transformation of α,β-unsaturated acids and their derivatives.
Palladium Catalysis: Palladium(II) complexes are effective catalysts for a variety of transformations. They can catalyze the intramolecular cyclization of alkenoic acids to form unsaturated lactones. acs.org In a notable example, a Pd(II)-SPRIX catalyst was used in the enantioselective cyclization of 4-alkenoic acids to yield γ-lactone derivatives. nih.gov Palladium catalysis is also central to C-H activation and functionalization, allowing for the direct alkenylation of aromatic and heterocyclic systems. psu.edu The carboxylic acid group itself can act as a directing group to facilitate C-H activation at a specific position, leading to annulation products. snnu.edu.cn
Copper Catalysis: Copper hydride (CuH) catalysts have been successfully used for the asymmetric reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes with high enantioselectivity. mit.edu Furthermore, (N-Heterocyclic-Carbene)Copper(I) complexes can catalyze the reductive carboxylation of alkynes to form acrylic acids. mit.edu
| Catalyst System | Transformation | Product Type | Reference |
|---|---|---|---|
| Pd(II)-SPRIX | Enantioselective intramolecular cyclization | γ-Lactones | nih.gov |
| Copper Hydride (CuH) | Asymmetric reduction | β-Chiral Aldehydes | mit.edu |
| (NHC)Copper(I) | Reductive carboxylation of alkynes | Acrylic Acids | mit.edu |
| Palladium(II) Acetate | Intramolecular Wacker-type cyclization | Unsaturated Lactones | acs.org |
Organic Catalysis in Acid-Promoted Rearrangements and Derivatization
Non-metallic, organic molecules can catalyze important reactions of unsaturated acids.
Brønsted Acid Catalysis: Strong Brønsted acids, such as triflimide, can catalyze the cyclization of unsaturated alcohols, a reaction class related to the transformations of unsaturated acids. nih.gov Simple organic acids and bases, like β-alanine, are used in Knoevenagel-Doebner reactions to produce (E)-α,β-unsaturated acids. researchgate.net
Lewis Base Catalysis: Chiral Lewis bases have been employed to mediate enantioselective reactions. For instance, a bifunctional catalyst containing a Lewis basic site was developed to promote highly enantioselective bromolactonizations of 5-alkyl-4(Z)-pentenoic acids. acs.org In these reactions, the catalyst associates with the intermediate bromonium ion, creating a chiral environment that directs the subsequent nucleophilic attack by the carboxylate.
Derivatization Strategies for Enhanced Reactivity and Analytical Utility
The carboxylic acid functional group of this compound can be chemically modified, or derivatized, to enhance its chemical properties for specific applications. jfda-online.com This is a common strategy to improve volatility for gas chromatography (GC) analysis or to increase the reactivity of the carbonyl group. nih.gov
For Analytical Utility: The analysis of fatty acids like 2-pentenoic acid by GC-mass spectrometry (GC-MS) often requires derivatization to convert the polar carboxylic acid into a more volatile, non-polar ester. nih.gov
Esterification: Conversion to methyl esters (FAMEs) is a widely used technique. Reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can rapidly convert carboxylic acids into their methyl esters for analysis. rasayanjournal.co.in Another approach involves using pentafluorobenzyl (PFB) bromide, often with a crown ether catalyst, to form PFB esters, which are highly sensitive in GC analysis using electron capture detection. nih.govacs.org
Silylation: Reagents such as N,O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA) convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester, which is more thermostable and volatile. frontiersin.org
For Enhanced Reactivity: To facilitate nucleophilic acyl substitution, the hydroxyl group of the carboxylic acid is often converted into a better leaving group.
Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acyl chloride.
Amides and Thioesters: The acid can be coupled with amines or thiols using coupling agents to form amides or thioesters. Thioesters, in particular, are important intermediates in many biological processes, including those catalyzed by polyketide synthases. rsc.org
| Derivative | Reagent(s) | Purpose | Reference |
|---|---|---|---|
| Methyl Ester | Trimethyloxonium tetrafluoroborate, TMS-diazomethane | Increase volatility for GC-MS analysis. | nih.govrasayanjournal.co.in |
| Pentafluorobenzyl (PFB) Ester | Pentafluorobenzyl bromide | Enhance sensitivity for GC-ECD analysis. | nih.govacs.org |
| Trimethylsilyl (TMS) Ester | BSTFA | Increase volatility and thermal stability for GC-MS. | frontiersin.org |
| Acyl Chloride | Thionyl chloride, Oxalyl chloride | Activate for nucleophilic acyl substitution. | jfda-online.com |
| Amide / Thioester | Amine/Thiol + Coupling Agent | Synthetic intermediates, biological mimics. | rsc.org |
Chemical Derivatization for Improved Chromatographic and Spectrometric Detection
This compound, like other short-chain fatty acids (SCFAs), presents analytical challenges due to its polarity and, in some cases, low volatility, which can result in poor chromatographic peak shape and low sensitivity in techniques like gas chromatography (GC) and liquid chromatography (LC). chromatographytoday.com Chemical derivatization is a crucial strategy employed to overcome these limitations by converting the carboxylic acid into a less polar, more volatile, or more easily ionizable form, thereby enhancing separation and detection. nih.govresearchgate.net
The primary goals of derivatization for analytical purposes are to improve the analyte's properties for a specific instrument, such as increasing thermal stability for GC analysis or enhancing ionization efficiency for mass spectrometry (MS). nih.govresearchgate.net Common derivatization reactions include alkylation, silylation, and acylation. nih.gov
For GC-based analysis, silylation is a widely used technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid group to form a trimethylsilyl (TMS) ester. This derivative is more volatile and thermally stable, making it suitable for GC analysis. nih.gov Another common approach is alkylation to form esters, such as pentafluorobenzyl (PFB) esters. This is often accomplished using a reagent like pentafluorobenzyl bromide (PFBBr). oup.com PFB derivatives are particularly effective for detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, which offer very high sensitivity. oup.comresearchgate.net For instance, the analysis of valproic acid metabolites, which are structurally related to pentenoic acid, has been successfully performed by converting them to PFB derivatives prior to GC-MS analysis. researchgate.net
For LC-MS analysis, derivatization aims to improve ionization efficiency and introduce a chargeable tag, especially for electrospray ionization (ESI). ddtjournal.com Various reagents have been developed for this purpose. For example, conjugation of SCFAs to bicyclic amines like 4-(pyrrolidine-1-ylmethyl) benzylamine (B48309) (4PyBA) has been shown to produce derivatives with excellent chromatographic properties and unique fragmentation patterns in tandem MS (MS/MS), allowing for selective and sensitive quantification. mdpi.com Other reagents used for derivatizing carboxylic acids for LC-MS/MS include 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) and 2-bromoacetophenone (B140003) (2-BP), which can increase detection sensitivity significantly compared to GC-MS methods. nih.gov
Table 1: Derivatization Reagents for Improved Detection of this compound and related SCFAs
| Derivatization Reagent | Analytical Technique | Purpose | Reference |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability. | nih.gov |
| Pentafluorobenzyl Bromide (PFBBr) | GC-ECD, GC-NCI-MS | Forms highly sensitive PFB esters for trace analysis. | oup.comresearchgate.net |
| 4-(pyrrolidine-1-ylmethyl) benzylamine (4PyBA) | LC-MS/MS | Improves chromatographic retention and provides unique daughter ions for selective detection. | mdpi.com |
| 2-Bromoacetophenone (2-BP) | LC-MS | Increases sensitivity significantly. | nih.gov |
Preparative Derivatization as an Intermediate Step in Multistep Synthesis
In organic synthesis, this compound and its derivatives are valuable building blocks. Derivatization is frequently used not as an analytical tool, but as a strategic step to facilitate subsequent chemical transformations, protect the carboxylic acid functional group, or activate it for reaction.
A common preparative derivatization is the conversion of this compound into an ester. For example, esterification with ethanol (B145695) in the presence of an acid catalyst yields this compound ethyl ester. ontosight.ai Esters are generally less reactive and more soluble in organic solvents than the parent carboxylic acid, making them ideal intermediates for subsequent reactions. The ester group can serve as a protecting group for the carboxylic acid while modifications are made to other parts of the molecule. For instance, the synthesis of certain pentenoic acid analogs involves the creation of a methyl ester via a Wittig-Horner olefination. rsc.org This methyl ester can then be hydrolyzed, often using a base like lithium hydroxide, and subsequently converted into a different ester, such as an allyl ester, by reacting it with allyl bromide. rsc.org This allyl ester can then undergo further transformations, such as palladium-catalyzed reactions, to yield the final target molecule. rsc.org
The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a notable method for stereoselectively producing (Z)-α,β-unsaturated esters, which can then be saponified to the corresponding (Z)-acid. uni-due.de This highlights the role of the ester as a crucial intermediate in controlling the stereochemistry of the final product.
Another significant preparative derivatization is the conversion of this compound into an amide. Amide bond formation is a cornerstone of organic and medicinal chemistry. acs.org For example, reacting this compound derivatives with anilines in the presence of a coupling reagent or an activating agent like phosphorus trichloride (B1173362) (PCl₃) can produce N-aryl amides. google.com These amides can be final products themselves or intermediates in the synthesis of more complex molecules. Derivatives of 2-pentenoic acid also serve as precursors in the synthesis of pharmaceuticals like pregabalin, where transformations may include the formation of esters or amides as key steps. Furthermore, the carboxylic acid can be derivatized to introduce a specific functional handle for bioconjugation or surface modification, such as the functionalization of cellulose (B213188) surfaces with 4-pentenoic acid to introduce terminal alkyne groups for subsequent "click chemistry" reactions. rsc.org
Table 2: Examples of Preparative Derivatization of this compound
| Derivative | Reagents/Reaction Type | Purpose in Synthesis | Reference |
|---|---|---|---|
| Methyl or Ethyl Ester | Ethanol, Methanol / Acid Catalysis, Wittig-Horner | Protecting group, intermediate for purification or further reaction. | ontosight.airsc.orguni-due.de |
| Allyl Ester | Allyl Bromide | Intermediate for palladium-catalyzed reactions. | rsc.org |
| N-Aryl Amide | Anilines, PCl₃ | Formation of stable amide bond for building complex molecules. | google.com |
Elucidation of Biochemical and Metabolic Pathways
Biosynthetic Routes in Biological Systems
The synthesis of (Z)-2-pentenoic acid within organisms is not extensively documented. However, its structure as a mono-unsaturated fatty acid suggests potential links to general fatty acid biosynthetic and degradative pathways. creative-proteomics.comwikipedia.orghmdb.cafoodb.ca
Role in Fatty Acid Biosynthesis and Degradation Pathways
Pentenoic acids are recognized as unsaturated fatty acids and are involved in lipid metabolism. hmdb.cafoodb.ca While the direct biosynthesis of this compound is not well-defined, the biotransformation of cis-unsaturated fatty acids is a known biological process. nih.govnih.gov For instance, some bacteria can isomerize cis double bonds to trans configurations as a mechanism to adapt to environmental stressors. nih.gov The degradation of 2-pentenoic acid has been noted as a metabolic process in certain bacteria during the breakdown of larger molecules. ebi.ac.uk For example, it has been identified as a metabolite in the degradation of cypermethrin (B145020) by Bacillus sp. ebi.ac.uk
Identification of Metabolic Pathways Involving Pentenoic Acid Intermediates
Metabolic pathways involving pentenoic acid intermediates have been identified, particularly in the degradation of aromatic compounds. A key intermediate in the meta-cleavage pathway for compounds like biphenyl (B1667301) is 2-oxopent-4-enoate (B1242333). wikipedia.org This intermediate is acted upon by the enzyme 2-oxopent-4-enoate hydratase. wikipedia.org The degradation of certain pyridine (B92270) derivatives can also lead to the formation of 2-oxo-4-pentenoic acid. nih.gov While these pathways involve a pentenoic acid derivative, a direct and fully elucidated metabolic pathway starting from or leading to this compound in central metabolism is not yet established.
Tracing Metabolic Flux using Isotope-Labeled this compound Derivatives
Metabolic flux analysis (MFA) using stable isotope-labeled compounds is a powerful tool to quantify the flow of metabolites through various pathways. omicstutorials.comnih.govcreative-proteomics.com This technique is applicable to the study of fatty acid metabolism, including that of short-chain fatty acids. creative-proteomics.comcreative-proteomics.comnih.gov The use of deuterated derivatives, such as (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3, has been documented for tracing metabolic pathways and understanding enzyme-catalyzed reactions. smolecule.com This demonstrates the potential for using isotope-labeled this compound or its derivatives to trace its metabolic fate and quantify its flux through different biochemical routes. However, specific studies detailing the use of isotope-labeled this compound for comprehensive metabolic flux analysis are not widely reported in the current literature.
Enzymatic Activity and Stereochemical Specificity
The enzymatic processing of this compound is governed by the principles of enzyme-substrate specificity, where the three-dimensional structure of both the enzyme's active site and the substrate are crucial.
Characterization of Enzyme-Substrate Interactions
Direct characterization of enzyme-substrate interactions involving this compound is limited. However, studies on related molecules provide insights into how enzymes can differentiate between cis and trans isomers. For example, the dehydratase domain RifDH10 from the rifamycin (B1679328) polyketide synthase acts on a (2S,3S)-2-methyl-3-hydroxypentanoyl-RifACP10 substrate to produce exclusively the (E)-2-methyl-2-pentenoyl thioester. nih.govresearchgate.netnih.govacs.org In this research, (Z)-2-methyl-2-pentenoic acid was used as a standard for comparison, highlighting the enzyme's ability to distinguish between the two isomers. nih.gov The interaction between enzymes and their substrates is a complex interplay of shape and chemical complementarity, and even small changes in substrate geometry, such as the cis/trans configuration of a double bond, can significantly impact binding and catalysis.
Investigation of Stereospecificity in Biotransformations
Stereospecificity is a hallmark of many enzymatic reactions, and this is evident in the biotransformations of molecules structurally similar to this compound. genome.jpscitechnol.com The enzyme 2-oxopent-4-enoate hydratase, involved in the degradation of aromatic compounds, shows a clear preference for the cis-isomer of 2-oxohex-4-enoate, while the trans-isomer is not a substrate. genome.jp This demonstrates that enzymes can be highly selective for a specific geometric isomer. Another example is the enzyme vinylpyruvate hydratase from Pseudomonas putida, which is highly specific for its substrates and does not act on the trans isomer of 2-oxo-cis-hex-4-enoate or crotonic acid. The stereospecific nature of such enzymes suggests that any biotransformation of this compound would likely be catalyzed by an enzyme with a specific active site geometry that accommodates the cis configuration of the double bond.
Mechanisms of Dehydratase and Hydratase Enzymes in Unsaturated Acid Metabolism
The metabolism of unsaturated fatty acids, including this compound, requires specialized enzymes to handle the double bonds present in their hydrocarbon chains. Dehydratases and hydratases are two critical classes of enzymes that catalyze the removal or addition of water, respectively. In the context of fatty acid β-oxidation, the key hydratase is enoyl-CoA hydratase, also known as crotonase. This enzyme is central to the breakdown of both saturated and unsaturated fatty acids.
For a compound like this compound to be metabolized, it must first be activated to its coenzyme A (CoA) thioester, forming (Z)-2-pentenoyl-CoA. This molecule is a substrate for enoyl-CoA hydratase. The enzyme catalyzes the hydration of the α,β-double bond, a crucial step that prepares the fatty acyl-CoA for subsequent oxidation and cleavage.
Enoyl-CoA Hydratase (Crotonase) Mechanism
Enoyl-CoA hydratase (ECH) is a highly efficient enzyme that facilitates the stereospecific hydration of the C2-C3 double bond of enoyl-CoA thioesters. wikipedia.org The reaction mechanism has been extensively studied and involves key acidic residues within the enzyme's active site. nih.govnih.gov In mammalian enoyl-CoA hydratase, two glutamate (B1630785) residues, Glu-164 and Glu-144 (numbering from the rat liver enzyme), are essential for catalysis. nih.govnih.gov
The proposed mechanism proceeds as follows:
Water Activation: The two catalytic glutamate residues (Glu-164 and Glu-144) work in concert to bind and activate a water molecule. nih.gov It is believed that both glutamates are ionized, and they position the water molecule for nucleophilic attack. nih.gov
Nucleophilic Attack: The activated water molecule attacks the C3 (β-carbon) of the α,β-unsaturated enoyl-CoA substrate. wikipedia.orgnih.gov This step is facilitated by the polarization of the substrate's double bond, which is enhanced by an "oxyanion hole" formed by the backbone amide groups of Gly-141 and Ala-98. nih.govacs.org This oxyanion hole stabilizes the developing negative charge on the enolate intermediate.
Protonation: The C2 (α-carbon) of the resulting enolate intermediate is then protonated. wikipedia.org Evidence suggests that the proton is supplied by the same water molecule that attacked the β-carbon, in what is described as a syn-addition, where the hydroxyl group and the proton are added to the same face of the double bond. wikipedia.org
The reaction can be considered either a concerted process or a stepwise E1cb-type mechanism, with structural and kinetic data supporting both possibilities. nih.govnih.gov
Stereochemistry of the Hydration Reaction
The geometry of the double bond in the enoyl-CoA substrate dictates the stereochemistry of the resulting 3-hydroxyacyl-CoA product. Enoyl-CoA hydratase exhibits distinct stereoselectivity for cis and trans isomers. wikipedia.org
Trans-2-enoyl-CoA: The hydration of a trans double bond, which is the standard intermediate in the β-oxidation of saturated fatty acids, results in the formation of an (S)-3-hydroxyacyl-CoA. wikipedia.orgebi.ac.uk
Cis-2-enoyl-CoA: For a cis double bond, such as that in (Z)-2-pentenoyl-CoA, the hydration reaction yields an (R)-3-hydroxyacyl-CoA. wikipedia.orgresearchgate.net
This stereospecificity is critical for the subsequent steps of the β-oxidation pathway. The next enzyme in the canonical pathway, 3-hydroxyacyl-CoA dehydrogenase, is specific for the S-stereoisomer. Therefore, the (R)-3-hydroxyacyl-CoA produced from (Z)-2-pentenoyl-CoA requires further enzymatic action by an epimerase to be converted to the S-form before it can continue through the β-oxidation spiral.
The table below summarizes the key features of the enoyl-CoA hydratase reaction.
| Feature | Description |
| Enzyme | Enoyl-CoA Hydratase (Crotonase) |
| EC Number | 4.2.1.17 wikipedia.org |
| Reaction | Hydration of the C2-C3 double bond of enoyl-CoA |
| Key Catalytic Residues | Glu-164 and Glu-144 (in rat liver ECH) nih.govnih.gov |
| Mechanism | syn-addition of water across the double bond wikipedia.org |
| Substrate Polarization | Oxyanion hole (Gly-141, Ala-98 amides) stabilizes the enolate intermediate acs.org |
Substrate Specificity and Product Formation
Short-chain enoyl-CoA hydratase (crotonase) acts on a range of short- and medium-chain enoyl-CoA substrates, typically from C4 to C16, though its efficiency decreases with increasing chain length. researchgate.netnih.gov The handling of different isomers by enoyl-CoA hydratase is detailed in the research findings below.
| Substrate | Enzyme | Product Stereochemistry | Relevance to this compound Metabolism |
|---|---|---|---|
| trans-2-Enoyl-CoA | Enoyl-CoA Hydratase | (3S)-3-Hydroxyacyl-CoA ebi.ac.uk | Standard intermediate in β-oxidation. |
| cis-2-Enoyl-CoA (e.g., (Z)-2-Pentenoyl-CoA) | Enoyl-CoA Hydratase | (3R)-3-Hydroxyacyl-CoA wikipedia.orgresearchgate.net | Direct hydration product of activated this compound, requires subsequent epimerization. |
The formation of the (R)-stereoisomer from cis-unsaturated substrates like (Z)-2-pentenoyl-CoA is a key feature of unsaturated fatty acid metabolism, necessitating auxiliary enzymes to channel these intermediates back into the main β-oxidation pathway.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's inherent properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules with high accuracy. arastirmax.com For (Z)-2-pentenoic acid, DFT calculations can determine its most stable three-dimensional arrangement by finding the minimum energy state on its potential energy surface.
This process involves optimizing key geometric parameters. A study on the related trans-isomer, (E)-pent-2-enoic acid, utilized the B3LYP functional with a 6-311+G(2d,p) basis set to compute these parameters for both its monomeric and dimeric forms. arastirmax.com A similar methodology applied to this compound would yield precise values for its bond lengths, bond angles, and dihedral angles, which define its distinct cis-configuration around the C=C double bond. The resulting data provides a detailed structural blueprint of the molecule. arastirmax.commjcce.org.mk
Table 1: Representative Geometric Parameters Calculated by DFT for a Pentenoic Acid Isomer This table illustrates the type of data obtained from DFT calculations, based on published data for (E)-2-pentenoic acid.
| Parameter | Atoms Involved | Calculated Value (Monomer) | Calculated Value (Dimer) |
|---|---|---|---|
| Bond Length (Å) | C=O | 1.2088 | 1.2305 |
| Bond Length (Å) | C-O | 1.3606 | 1.3226 |
| Bond Length (Å) | C=C | 1.3334 | 1.3334 |
| Bond Angle (°) | O=C-O | 122.9 | 121.9 |
| Bond Angle (°) | C=C-C | 128.8 | 128.9 |
Source: Adapted from structural data for (E)-pent-2-enoic acid. arastirmax.com
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). preprints.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. preprints.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. ajchem-a.com
A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. ajchem-a.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Related to the energy of the HOMO.
Electron Affinity (A): Related to the energy of the LUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." nih.gov
Chemical Softness (S): The reciprocal of hardness; "soft" molecules are more reactive. preprints.org
Electronegativity (χ): The power of an atom to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. preprints.orgajchem-a.com
For this compound, these calculations can pinpoint the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its reaction chemistry. mjcce.org.mkmjcce.org.mk
Table 2: Key Quantum Chemical Descriptors from FMO Analysis This table outlines the conceptual parameters derived from HOMO-LUMO energies and their significance.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | 1 / η | Measure of molecular polarizability and reactivity |
| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | Propensity to accept electrons |
Source: Adapted from principles of DFT and FMO theory. preprints.orgajchem-a.comnih.gov
Computational chemistry allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, scientists can identify the most favorable pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist fleetingly between reactants and intermediates or products.
For unsaturated molecules like this compound, theoretical studies can model various reactions such as isomerization to the (E) form, dimerization, or reactions with other chemical species. For instance, a study on the ozonolysis of trans-trans-2-pentenal used DFT to explore the reaction mechanism, identifying the primary reaction path and calculating the energy barriers for the formation of intermediates. researchgate.net Similarly, the thermal decomposition and isomerization pathways of related molecules like γ-valerolactone to pentenoic acids have been investigated, confirming that the isomerization of γ-valerolactone to 4-pentenoic acid is a key decomposition route. rsc.org These methods can be applied to this compound to calculate activation energies and reaction rate constants, providing a comprehensive understanding of its chemical kinetics. nih.govresearchgate.net
Molecular Dynamics and Simulation
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach provides insight into the conformational flexibility and intermolecular interactions of this compound.
This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify these different conformers and determine their relative stability. Computational methods can systematically explore the potential energy surface to find all low-energy, stable conformations.
Energy minimization techniques are then used to refine the geometry of each conformer, bringing it to a local energy minimum. The relative energies of these minimized structures, often expressed as Gibbs free energy (ΔG), can be calculated. Using the Boltzmann distribution, the population of each conformer at a specific temperature can be predicted, revealing which shapes the molecule is most likely to adopt. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes, is a key area of computational drug discovery and toxicology. innovareacademics.in Two primary techniques used for this purpose are molecular docking and molecular dynamics (MD) simulations.
Molecular Docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor to form a stable complex. mjcce.org.mkinnovareacademics.in The process involves sampling a large number of possible binding poses and scoring them based on binding energy, which reflects the affinity of the ligand for the receptor. innovareacademics.in For example, studies have successfully used docking to predict the binding of pentanoic acid derivatives to targets like Cyclooxygenase-2 (COX-2). innovareacademics.inresearchgate.net This technique can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Molecular Dynamics (MD) Simulations take the analysis a step further. Starting from a docked pose, an MD simulation models the movement of every atom in the ligand-receptor complex over a period of time, typically nanoseconds to microseconds. researchgate.net This provides a dynamic view of the binding event, assessing the stability of the predicted pose and revealing how the protein might change its conformation to accommodate the ligand. researchgate.net MD simulations can also be used to calculate binding free energies with greater accuracy, offering a more robust prediction of binding affinity. innovareacademics.in These simulations are vital for evaluating whether this compound could act as a potential inhibitor or substrate for a given biological target. mjcce.org.mk
In Silico Prediction of Chemical Reactivity and Stereoselectivity
Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules like this compound without the need for laboratory experiments. Through in silico methods, researchers can model molecular structures, electron distribution, and reaction pathways to gain insights into reactivity and stereoselectivity. These theoretical studies are crucial for designing new synthetic routes and understanding reaction mechanisms at a molecular level.
Theoretical Approaches to Reactivity
The reactivity of this compound, an α,β-unsaturated carboxylic acid, is largely dictated by the electronic interplay between the carboxylic acid group and the carbon-carbon double bond. Computational methods such as Density Functional Theory (DFT) are employed to elucidate these properties. DFT calculations can map the electron density and identify regions of the molecule that are electron-rich or electron-poor, thus predicting sites susceptible to nucleophilic or electrophilic attack.
For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach. The LUMO's location and energy indicate the most likely site for a nucleophile to attack. In α,β-unsaturated systems, the LUMO is typically distributed over the β-carbon and the carbonyl carbon, suggesting that these are the primary electrophilic centers.
While specific in silico reactivity studies focused solely on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar molecules. For example, computational studies on its isomer, (E)-2-pentenoic acid, have utilized DFT at the B3LYP/6-311+G(2d,p) level to analyze the molecule's electronic structure. arastirmax.com Such analyses include the calculation of HOMO and LUMO energies, which are fundamental in predicting the molecule's kinetic stability and reactivity.
A related study on derivatives of 2-pentenoic acid highlights how computational chemistry can predict the reactivity of functional groups. Using DFT calculations, it is possible to model electrophilic reactivity through Fukui indices, which quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic attack on the α,β-unsaturated system.
Predicting Stereoselectivity
In silico methods are also invaluable for predicting and rationalizing the stereochemical outcomes of reactions. By calculating the transition state energies for different reaction pathways leading to various stereoisomers, chemists can predict which product is energetically favored.
A study on the conjugate addition of benzylic phenylsulfonyl carbanions to enoates derived from D-mannitol, including Z-enoates, demonstrates this approach. acs.org The researchers performed ab initio calculations (MP2/6-31G*) to evaluate the conformational equilibrium of the starting Z-enoate. acs.org This information was crucial in developing a mechanistic rationale for the observed high stereoselectivity (syn-adducts being the major product). acs.org The calculations helped to explain how the geometry of the Z-enoate directs the incoming nucleophile to a specific face of the double bond. acs.org
Although this research was not on this compound itself, the methodology is directly applicable. A similar computational approach for this compound would involve:
Conformational Analysis: Identifying the most stable ground-state conformation of the molecule.
Transition State Modeling: Modeling the transition states for the approach of a reactant from different faces of the molecule.
Energy Calculation: Calculating the activation energies for each pathway. The pathway with the lowest activation energy barrier corresponds to the kinetically favored product.
These theoretical calculations can provide detailed insights into the non-covalent interactions, such as steric hindrance and electrostatic interactions, that govern the stereochemical outcome of a reaction.
Data from Computational Studies
While a comprehensive dataset for this compound is not available, the following table includes computed properties for the molecule from the PubChem database, which are derived from computational models. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 100.12 g/mol | PubChem 2.2 |
| XLogP3 | 1.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
| Exact Mass | 100.052429494 Da | PubChem 2.2 |
| Topological Polar Surface Area | 37.3 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 7 | PubChem |
| Complexity | 114 | Cactvs 3.4.8.18 |
The following table presents a conceptual framework for the kind of data that would be generated from a specific in silico study on the reactivity of this compound, based on methodologies applied to similar compounds.
| Computational Method | Parameter | Predicted Outcome | Implication for Reactivity/Stereoselectivity |
|---|---|---|---|
| DFT (B3LYP/6-311+G(2d,p)) | HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and stability. |
| DFT (B3LYP/6-311+G(2d,p)) | Mulliken Atomic Charges | Charge distribution on Cα, Cβ, C=O | Predicts sites for nucleophilic/electrophilic attack. |
| ab initio (MP2/6-31G*) | Transition State Energy (ΔG‡) for Diastereomeric Pathways | Energy values in kcal/mol | Predicts the favored stereoisomer in a reaction. |
| DFT | Fukui Indices | Numerical values for each atom | Quantifies reactivity at specific atomic sites. |
Academic Applications in Organic Synthesis and Materials Science Research
Precursor in Complex Molecule Synthesis
The reactivity of (Z)-2-pentenoic acid makes it a useful starting point for the construction of more complex molecular architectures.
Unsaturated carboxylic acids, including the trans-isomer of 2-pentenoic acid, are recognized as valuable building blocks in organic synthesis. chemimpex.com The double bond and carboxylic acid functional groups allow for a variety of reactions, such as esterification, oxidation, and reduction. medchemexpress.com These reactions enable chemists to introduce new functional groups and extend the carbon chain, which is fundamental in the synthesis of fine chemicals and pharmaceutical intermediates. chemimpex.com While specific research focusing exclusively on the (Z)-isomer is less common, the general reactivity principles of α,β-unsaturated carboxylic acids suggest its utility in similar synthetic strategies.
There is a growing interest in developing polymers from renewable, bio-based monomers to reduce dependence on fossil fuels. researchgate.netnih.gov Pentenoic acids (PEAs), which can be derived from biomass sources like γ-valerolactone, are considered platform molecules for producing valuable chemicals, including monomers for polymers. researchgate.net Research has demonstrated the synthesis of bio-based polycarbonates using monomers derived from 4-pentenoic acid. researchgate.net Although direct polymerization of this compound is not widely documented, its status as a bio-based unsaturated acid places it within the class of compounds being investigated for creating novel polymers with unique properties. nih.govd-nb.info The development of such materials is a key focus in the move towards a more sustainable chemical industry. researchgate.net
Role in Flavor Chemistry Research and Development
The sensory properties of short-chain fatty acids and their derivatives are of significant interest in food science. This compound and its isomers are part of ongoing research into the complex chemistry of food flavors.
This compound is structurally related to compounds that are known to contribute to the flavor profiles of fermented foods and beverages. wikipedia.org For example, its trans-isomer is found in bananas and beer and is used as a flavoring agent. wikipedia.orgspkx.net.cn In fermentation processes, microorganisms metabolize substrates like carbohydrates, proteins, and fats to produce a wide array of flavor-active compounds, including organic acids, esters, and alcohols. mdpi.com Research into the fermentation of fruit vinegars has shown that free amino acids can act as precursors to volatile flavor compounds. nih.gov The negative correlation observed between the concentration of amino acids and certain volatile compounds suggests a direct precursor-product relationship. nih.gov Given its structure, this compound could potentially be formed from the metabolism of certain amino acids or serve as a substrate for microbial enzymes to produce other flavor-active molecules, such as esters.
Development of Catalytic Systems and Methodologies
The strategic development of catalytic systems is paramount in harnessing the synthetic potential of this compound for advanced applications in organic synthesis and materials science. Research efforts are concentrated on creating highly efficient and selective catalysts and on achieving a fundamental understanding of the reaction mechanisms that govern their activity.
Design and Optimization of Catalysts for Targeted Transformations
The design and optimization of catalysts for reactions involving this compound are tailored to the specific desired transformation, such as hydrogenation, halolactonization, or polymerization. The process involves selecting appropriate active centers, support materials, and reaction conditions to maximize yield, selectivity, and catalyst stability.
Hydrogenation: The catalytic hydrogenation of unsaturated carboxylic acids is a fundamental transformation, and the choice of catalyst is critical for achieving high efficiency. rsc.org For the selective reduction of the carbon-carbon double bond in molecules like this compound, transition-metal-based catalysts are often employed. The design focuses on balancing hydrogenation activity with the prevention of unwanted side reactions. For instance, phosphorus-modified nickel catalysts supported on alumina have been investigated for related transformations. rsc.org The introduction of phosphorus can modify both the acidic sites of the support and the electronic properties of the nickel metal sites. rsc.org This modification can lead to the formation of nickel phosphide species (e.g., Ni₂P, Ni₃P), which can tailor the catalyst's selectivity by inhibiting further hydrogenation of other functional groups while effectively reducing the target double bond. rsc.org Optimization of such systems involves adjusting the phosphorus loading, the calcination temperature, and the reduction conditions to achieve a synergistic effect between the hydrogenation sites and the acidic support. rsc.org
Asymmetric Halolactonization: For the synthesis of chiral molecules, the design of asymmetric catalysts is a key area of research. The enantioselective bromolactonization of pentenoic acids, for example, has been achieved using chiral bifunctional catalysts. researchgate.net BINOL-derived chiral sulfides have shown promise in this area. researchgate.net The design of these organocatalysts incorporates both a Lewis basic site (the sulfide) to activate the halogenating agent and a Brønsted acidic site (the phenolic proton) to activate the carboxylic acid. This bifunctional design is crucial for creating a well-organized transition state that controls the stereochemical outcome of the reaction. researchgate.net Optimization strategies for these catalytic systems include modifying the catalyst's steric and electronic properties by changing substituents on the BINOL backbone and fine-tuning the reaction conditions, particularly the choice of solvent, which can significantly influence enantioselectivity. researchgate.net
| Transformation | Catalyst Class | Example Catalyst | Key Design/Optimization Feature |
|---|---|---|---|
| Hydrogenation | Heterogeneous Metal | Phosphorus-modified Ni/Al₂O₃ | Synergy between metal hydrogenation sites and acidic support. rsc.org |
| Asymmetric Bromolactonization | Organocatalyst | BINOL-derived chiral sulfide | Bifunctional design for organized transition state; solvent optimization. researchgate.net |
| Halolactonization | Biocatalyst | Haloperoxidase | Overcoming substrate inhibition through controlled substrate feeding. acs.org |
Mechanistic Studies of Catalytic Cycles Involving Unsaturated Carboxylic Acids
Understanding the detailed mechanism of a catalytic reaction is fundamental to improving catalyst design and reaction efficiency. Mechanistic studies aim to elucidate the complete catalytic cycle, identifying all intermediates, transition states, and the rate-determining step.
A catalytic cycle typically begins with the coordination of the substrate(s) to the catalyst's active site. For unsaturated carboxylic acids like this compound, this often involves the activation of either the carboxyl group or the carbon-carbon double bond. For example, in the chiral sulfide-catalyzed asymmetric bromolactonization of pentenoic acids, a plausible catalytic cycle involves the initial interaction of the sulfide catalyst with the brominating agent to form a reactive sulfonium bromide species. researchgate.net Simultaneously, the carboxylic acid substrate is activated through hydrogen bonding with the catalyst's phenolic proton. The activated alkene then attacks the electrophilic bromine, leading to the formation of a bromonium ion intermediate, which is subsequently trapped intramolecularly by the carboxylate to form the lactone product and regenerate the catalyst. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing these catalytic cycles. beilstein-journals.org DFT calculations can provide detailed insights into the geometry and energetics of intermediates and transition states that are often difficult to observe experimentally. For instance, in studies of other catalytic systems, DFT has been used to propose full catalytic cycles, identify the active catalytic species, and explain the origins of enantioselectivity. beilstein-journals.org Such computational studies can reveal that the active catalyst may be an in-situ-formed species, different from the pre-catalyst added to the reaction. beilstein-journals.org By modeling the reaction pathway, researchers can rationalize experimental observations, such as the effect of different ligands or additives, and guide the rational design of more effective catalysts.
These mechanistic investigations are crucial not only for optimizing the desired reaction but also for understanding and mitigating potential side reactions. For instance, some reagents used in polymerization reactions involving carboxylic acid functionalities have been shown to undergo self-catalyzed hydrolysis, where the carboxylic acid moiety of one molecule catalyzes the transformation of another. nih.gov Understanding such off-cycle reactions is essential for ensuring the purity of the catalyst and the control of the polymerization process.
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| This compound | (2Z)-Pent-2-enoic acid | 16666-42-5 chemspider.com |
| Nickel | Nickel | 7440-02-0 |
| Alumina | Aluminum oxide | 1344-28-1 |
| Nickel(II) phosphide | Nickel(II) phosphide | 12035-46-0 |
| Trinickel phosphide | Trinickel phosphide | 12059-19-7 |
| BINOL | 1,1'-Bi-2-naphthol | 602-09-5 |
Research on Environmental Fate and Green Chemistry Perspectives
Sustainable Synthesis Routes for Pentenoic Acids
The development of sustainable and environmentally friendly methods for producing valuable chemicals is a primary focus of green chemistry. Research into the synthesis of pentenoic acids has explored both bio-based feedstocks and green chemical processes to reduce reliance on traditional petrochemical routes.
Bio-based production methods offer a renewable alternative for synthesizing (Z)-2-pentenoic acid and its isomers. Two primary pathways have been investigated: the pyrolysis of bio-derived polymers and the conversion of biomass-derived platform molecules.
One significant bio-based route involves the thermal decomposition (pyrolysis) of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable polyester (B1180765) produced by microbial fermentation. acs.orgutwente.nl Pyrolysis of the hydroxyvalerate (HV) monomer units within the PHBV copolymer yields 2-pentenoic acid (2-PA), while the hydroxybutyrate (HB) units yield crotonic acid (CA). utwente.nl Studies have shown that the direct pyrolysis of PHBV-enriched biomass can produce both trans-2-pentenoic acid and crotonic acid. acs.org For instance, pyrolysis of PHBV under an inert atmosphere at 240 °C for one hour yielded 67 ± 1% of 2-PA. acs.org This method provides a direct route from a renewable biopolymer to unsaturated carboxylic acids. acs.org
Another prominent bio-based feedstock is γ-valerolactone (GVL), a platform molecule derivable from lignocellulosic biomass. wikipedia.orgacs.org The conversion of GVL to pentenoic acids (PEAs) is a key step in producing biofuels and other chemicals. The process involves the acid-catalyzed ring-opening of GVL to form a mixture of pentenoic acid isomers. wikipedia.orgrsc.org This reaction can be part of a cascade process where the resulting PEAs are subsequently hydrogenated to pentanoic acid (valeric acid) using bifunctional catalysts, such as platinum supported on acidic zeolites (e.g., Pt/ZSM-5). rsc.orgresearchgate.netrsc.org The initial ring-opening to form pentenoic acids is a crucial intermediate step in this sustainable pathway. rsc.orgcore.ac.uk
Bio-based Production of 2-Pentenoic Acid
| Feedstock | Method | Key Conditions | Product(s) | Reported Yield of 2-PA | Reference |
|---|---|---|---|---|---|
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Pyrolysis | 240 °C, 1 hour, N₂ atmosphere | Crotonic acid and 2-Pentenoic acid | 67 ± 1% | acs.org |
| γ-Valerolactone (GVL) | Acid-catalyzed ring-opening | Bifunctional catalysts (e.g., Pt/ZSM-5) | Pentenoic acid isomers | Intermediate product | rsc.orgresearchgate.netrsc.org |
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of α,β-unsaturated carboxylic acids like this compound, research has focused on using water as a benign solvent and developing efficient catalytic systems.
One approach is the palladium-catalyzed hydroxycarbonylation of alkynes using water as the reaction solvent. rsc.org This method allows for the synthesis of α,β-unsaturated carboxylic acids with high atom economy. The use of a water-soluble palladium catalyst also facilitates easy separation and recycling of the catalyst, a key principle of green chemistry. rsc.org
Mechanochemistry, which involves chemical reactions induced by mechanical force, offers another green alternative to traditional solvent-based methods. A mechanochemical-assisted approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids has been developed using water-assisted grinding. rsc.org This solvent-free method demonstrates the potential for solid-state reactions to produce derivatives of unsaturated acids with high efficiency and minimal waste. rsc.org Furthermore, general green methods for the oxidation of aldehydes to carboxylic acids have been reported using hydrogen peroxide as a green oxidant in water, sometimes with the aid of a selenium-containing catalyst. mdpi.com Such approaches could potentially be adapted for the final step in a multi-step synthesis of this compound.
Academic Studies on Environmental Fate and Degradation Mechanisms
The degradation of chemical compounds by light (photolysis) and water (hydrolysis) are important environmental fate processes.
Direct research on the photolytic degradation of this compound is limited. However, studies on related compounds provide insights. The photodegradation of biodiesel, which involves fatty acid methyl esters, has been shown to produce short-chain fatty acids as degradation products. scielo.br Another study on the photodegradation of azadirachtin-A, a complex natural product, noted that unsaturated fatty acids like oleic and linoleic acid could reduce the rate of degradation when present. nih.gov This suggests that the double bond in unsaturated acids can influence their photostability. A catalyst-free method for the decarboxylative alkylation of α,β-unsaturated carboxylic acids using blue LED light has been developed, indicating that these molecules can be reactive under specific light conditions. acs.org
Hydrolysis of α,β-unsaturated carboxylic acids is also a potential degradation pathway. Theoretical studies using density functional theory have investigated the hydrolysis of α,β-unsaturated carbonyl compounds. nih.govacs.org These studies suggest that for hydrolysis reactions, a stepwise mechanism is generally more favorable than a concerted one, especially when catalyzed. nih.gov A patent describes the catalytic hydrolysis of α,β-unsaturated carbonyl compounds under alkaline conditions (pH 11-13) to yield other carbonyl compounds. google.com However, specific experimental data on the hydrolysis rates and products for this compound under typical environmental conditions are not extensively documented.
Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. Studies have begun to elucidate the pathways by which microorganisms can metabolize unsaturated short-chain fatty acids.
Research has shown that certain bacteria can degrade phenyl-substituted pentenoic acids through β-oxidation. In a study on Alcanivorax sp., 5-phenylpentanoic acid was transformed into intermediates including 5-phenyl-2-pentenoic acid and 5-phenyl-3-pentenoic acid. nih.gov This indicates that the enzymatic machinery for processing the pentenoic acid chain exists in some bacteria.
More directly, the enzymatic conversion of unsaturated short-chain fatty acids has been explored using unspecific peroxygenases (UPOs). mdpi.com A study screened various UPOs for their ability to oxidize different pentenoic acid isomers. It was found that α,β-unsaturated fatty acids, such as 2-pentenoic acid, were converted by all tested UPOs. The primary products were epoxides formed at the C2-C3 double bond, along with various hydroxylation products. mdpi.com For example, the peroxygenase from Chaetomium globosum (CglUPO) was effective in converting these substrates. mdpi.com
Conversely, some enzymatic pathways are not amenable to this compound. For instance, the enzyme (S,S)-ethylenediaminedisuccinate (EDDS) lyase, which catalyzes hydroamination, was tested with various α,β-unsaturated carboxylic acids and did not accept 2-pentenoic acid as a substrate. acs.org In other contexts, engineered E. coli has been used for the biocatalytic production of n-pentanol from n-pentanoic acid, demonstrating microbial pathways for converting five-carbon acids. mdpi.com
Microbial and Enzymatic Conversion of Pentenoic Acid Derivatives
| Organism/Enzyme | Substrate | Pathway/Reaction Type | Key Metabolites/Products | Reference |
|---|---|---|---|---|
| Alcanivorax sp. | 5-Phenylpentanoic acid | β-oxidation | 5-Phenyl-2-pentenoic acid, 5-Phenyl-3-pentenoic acid | nih.gov |
| Unspecific Peroxygenases (UPOs) (e.g., CglUPO) | 2-Pentenoic acid | Epoxidation/Hydroxylation | Epoxides at C2-C3, Hydroxylated pentenoic acids | mdpi.com |
| EDDS Lyase | 2-Pentenoic acid | Hydroamination | Not a substrate | acs.org |
Future Research Directions and Challenges
Development of Next-Generation Stereoselective Methodologies for (Z)-2-Pentenoic Acid Synthesis
The synthesis of the (Z)-isomer of 2-pentenoic acid with high selectivity remains a significant challenge. While methods exist for the synthesis of α,β-unsaturated carboxylic acids, achieving exclusive or high-yield production of the (Z)-isomer often requires intricate and multi-step processes. nih.govacs.orgtandfonline.com Future research will likely focus on the development of novel catalytic systems that can control the stereochemistry of the double bond during its formation.
Recent advancements in the stereoselective synthesis of 1,3-dienes and other unsaturated systems offer promising avenues. mdpi.com Methodologies like the Julia-Kocienski reaction have shown substrate-dependent stereoselectivity, which could potentially be tailored for this compound synthesis. mdpi.com Furthermore, the development of chiral organocatalysts for reactions like bromolactonization of pentenoic acids demonstrates the potential for enantioselective transformations, which could be adapted for stereoselective synthesis. researchgate.netrsc.org The exploration of novel catalysts, including those based on palladium and other transition metals, will be crucial in developing more direct and efficient routes to this compound. google.com
Exploration of Undiscovered Biochemical Pathways and Enzymatic Transformations
The biological roles and metabolic pathways involving this compound are not yet fully elucidated. foodb.caontosight.ai While it is known to be a straight-chain fatty acid and is involved in lipid metabolism, the specific enzymes and biochemical processes that produce and utilize the (Z)-isomer are areas ripe for investigation. foodb.cahmdb.ca Research into the biogenesis of related compounds, such as in the rifamycin (B1679328) polyketide synthase, has revealed specific dehydratase domains that control the E/Z stereochemistry of double bonds. nih.gov Identifying analogous enzymes that could selectively produce this compound is a key research goal.
Future work could involve screening microbial sources or genetically engineering enzymes to catalyze the stereospecific hydration or dehydration reactions. The use of enzymes like ene-reductases in combination with other biocatalysts, such as aldehyde dehydrogenases, presents a powerful strategy for the stereoselective synthesis of chiral carboxylic acids from α,β-unsaturated aldehydes. rsc.org This "hydrogen-borrowing" strategy could potentially be adapted for the synthesis of this compound derivatives. rsc.org
Advanced Computational Modeling for Precise Structure-Reactivity Prediction
Computational chemistry offers a powerful tool for understanding and predicting the structure and reactivity of molecules like this compound. arastirmax.com Density Functional Theory (DFT) calculations have been used to study the molecular geometry, vibrational frequencies, and NMR chemical shifts of the trans-isomer of 2-pentenoic acid. arastirmax.com Similar computational studies on the (Z)-isomer can provide valuable insights into its conformational preferences and electronic properties, which are crucial for designing selective catalysts and understanding its biological activity.
Advanced computational models can be employed to predict the transition states of catalytic reactions, helping to rationalize the observed stereoselectivity and guide the design of new catalysts with improved performance. For example, DFT calculations can model the electrophilic reactivity of the α,β-unsaturated system, predicting sites for nucleophilic attack. Furthermore, computational methods can aid in understanding the interactions between this compound and the active sites of enzymes, facilitating the rational design of biocatalysts with enhanced activity and selectivity. mjcce.org.mk
Integration of Biocatalysis and Chemocatalysis for Efficient Production
The combination of biocatalysis and chemocatalysis in one-pot tandem reactions is an emerging and powerful strategy for efficient and sustainable chemical synthesis. mdpi.comeuropa.eu This approach leverages the high selectivity of enzymes with the broad reactivity of chemical catalysts. mdpi.com For the production of this compound, a chemoenzymatic approach could involve the use of an enzyme to establish the key stereocenter, followed by a chemical transformation to complete the synthesis.
Researchers are exploring various strategies to enable the integration of these two distinct catalytic systems, such as enzyme immobilization and the creation of compartmentalized reaction environments like micelles. rsc.orgmdpi.com For instance, a chemoenzymatic cascade could be designed where an initial enzymatic step produces a precursor with the desired stereochemistry, which is then converted to this compound through a subsequent chemical reaction in the same pot. nih.gov The development of artificial metalloenzymes, which combine a protein scaffold with a metal catalyst, also holds promise for creating novel catalysts with tailored reactivity and selectivity. mdpi.com
Expanding Applications in Specialized Organic Synthesis and Advanced Materials Research
While some applications of 2-pentenoic acid derivatives in the synthesis of pharmaceuticals and agrochemicals have been explored, the specific utility of the (Z)-isomer is an area with significant potential for growth. Its unique stereochemistry could lead to novel biological activities or improved properties in final products. For example, derivatives of 2-pentenoic acid are used in the synthesis of the anticonvulsant pregabalin. Investigating how the (Z)-configuration might influence the efficacy or synthesis of such drugs is a worthwhile pursuit.
In the realm of materials science, the reactivity of the double bond in this compound makes it a potential monomer for polymerization reactions. Its incorporation into polymers could lead to materials with unique properties. Furthermore, the pyrolysis of bio-based polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) can yield a mixture of crotonic acid and 2-pentenoic acid, highlighting a potential route from biomass to valuable chemical building blocks. acs.orgutwente.nl Future research will likely focus on developing efficient methods to separate the (Z)-isomer from such mixtures and exploring its use in the creation of novel polymers and other advanced materials. acs.orgutwente.nl
Q & A
Q. What are the common synthetic routes for producing (Z)-2-pentenoic acid, and what are their mechanistic considerations?
this compound can be synthesized via nucleophilic acylation followed by stereospecific saponification. For example, alkylation of allylbromide with diethyl malonate, reduction using NaBH₄, and subsequent dehydration and saponification yield unsaturated carboxylic acids like this compound . The Wittig reaction is another method, where 2-bromoethylpentanoate reacts with acrolein to form conjugated dienes, which can be hydrolyzed to the target compound. Mechanistic challenges include controlling stereochemistry during alkylation and ensuring minimal isomerization during saponification .
Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for confirming its geometry?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for distinguishing the (Z)-isomer from the (E)-isomer. The coupling constants (J values) of the alkene protons in this compound are typically lower than those in the (E)-isomer due to cis geometry. Gas chromatography-mass spectrometry (GC-MS) with retention index comparisons further aids identification, as seen in studies of volatile organic compounds .
Q. What analytical methods are used to quantify this compound in polymer degradation studies?
High-performance liquid chromatography (HPLC) with UV detection at 210 nm is a validated method for quantifying this compound in hydrolyzed polyhydroxyalkanoates (PHAs). Calibration with synthetic standards and correction for dehydration efficiency (using conversion yields) are critical. Reverse-phase columns with sulfuric acid-acetonitrile eluents achieve peak separation within 26 minutes, enabling high-throughput analysis .
Advanced Research Questions
Q. How do isomer-specific interactions of this compound influence its metabolic pathways in biological systems?
Studies on valproic acid metabolites suggest that unsaturated carboxylic acids like this compound undergo β-oxidation and conjugation reactions. The (Z)-configuration may hinder enzymatic binding compared to the (E)-isomer, altering metabolic rates. Isotopic labeling and in vitro assays with liver microsomes can elucidate these pathways, though competing reactions (e.g., isomerization under physiological pH) complicate data interpretation .
Q. What challenges arise in chromatographic separation of (Z)- and (E)-2-pentenoic acid isomers, and how can they be mitigated?
Co-elution of isomers is common in conventional GC due to similar volatility. Two-dimensional GC (GC×GC) with a polar/non-polar column set improves resolution by leveraging differences in retention behavior. For HPLC, adding ion-pairing reagents (e.g., tetrabutylammonium bromide) enhances selectivity by interacting with the carboxylic acid group. Method validation must account for matrix effects in biological or environmental samples .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations reveal that the (Z)-isomer’s cis geometry increases steric hindrance during catalysis, reducing reaction rates in processes like hydrogenation. Solvent effects (e.g., polarity) further modulate activation energies. Experimental validation via kinetic studies under varying conditions (temperature, solvent) is necessary to refine theoretical models .
Q. What contradictions exist in literature regarding the biological activity of this compound, and how can they be resolved?
Discrepancies in reported antibacterial efficacy may stem from differences in assay conditions (pH, solvent) or isomer purity. Rigorous purification (e.g., preparative HPLC) and standardized bioactivity protocols (e.g., MIC assays with controls for solvent toxicity) are recommended. Meta-analyses of existing data can identify confounding variables .
Methodological Recommendations
- Stereochemical Purity : Use chiral columns or derivatization with optically pure reagents to confirm isomer integrity .
- Quantitative Accuracy : Employ internal standards (e.g., deuterated analogs) in GC-MS or HPLC to correct for matrix effects .
- Data Reproducibility : Report reaction conditions (temperature, solvent, catalyst loading) in detail to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
